

Synthetic Protocols for Carbaporphyrin Synthesis Using Pyrrole Aldehydes: Application Notes

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Compound of Interest		
Compound Name:	3,4-diethyl-1H-pyrrole-2- carbaldehyde	
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This document provides detailed application notes and protocols for the synthesis of carbaporphyrins, a class of porphyrinoids where a carbon atom replaces one of the pyrrolic nitrogen atoms in the macrocyclic core. This structural modification imparts unique chemical and physical properties, making them promising candidates for applications in drug development, catalysis, and materials science. The protocols outlined below focus on synthetic routes that utilize pyrrole aldehydes as key building blocks.

Introduction to Carbaporphyrin Synthesis

The synthesis of carbaporphyrins often involves the condensation of pyrrolic precursors with appropriate aldehyde-containing fragments. One robust and versatile strategy is the "carbatripyrrin methodology." This approach involves the initial synthesis of a carbatripyrrin intermediate, which is then condensed with a pyrrole dialdehyde or a related dicarbaldehyde to form the final carbaporphyrin macrocycle. This method offers good yields and avoids the need for a separate oxidation step, which is often required in other porphyrin syntheses.[1][2][3]

Another significant strategy is the MacDonald-type "3+1" condensation, a well-established method in porphyrin chemistry that can be adapted for carbaporphyrin synthesis.[4][5] This



protocol typically involves the acid-catalyzed reaction of a tripyrrane with a pyrrole dicarbaldehyde.

This document will provide detailed protocols for the synthesis of alkyl-substituted carbaporphyrins via the carbatripyrrin methodology, including the preparation of the necessary precursors.

I. Synthesis of Alkyl-Substituted Carbatripyrrins

The synthesis of alkyl-substituted carbatripyrrins is a key step in producing soluble and functionalized carbaporphyrins. The following protocols are based on the successful synthesis of carbatripyrrins with methyl and ethyl substituents.[2][6][7]

Protocol 1: Synthesis of 1-(3,4-Dimethyl-2-pyrrolylmethyl)indene (A Dihydrofulvene Intermediate)

This protocol describes the synthesis of a dihydrofulvene intermediate, which is a precursor to the carbatripyrrin.

Materials:

- 3,4-Dimethylpyrrole-2-carboxaldehyde
- Indene
- Tetrahydrofuran (THF), anhydrous
- Lithium aluminum hydride (LiAlH₄)
- Sodium sulfate, anhydrous
- Silica gel for column chromatography
- Dichloromethane
- Hexanes

Procedure:



- Fulvene Synthesis: A solution of 3,4-dimethylpyrrole-2-carboxaldehyde and indene in a suitable solvent is reacted in the presence of a base to form the corresponding fulvene.
- Reduction to Dihydrofulvene: The synthesized fulvene (e.g., 1.004 g, 4.54 mmol) is dissolved in anhydrous THF (50 mL).[2]
- LiAlH₄ (0.23 g) is added cautiously in small portions to the stirred solution to control foaming.
 [2]
- The reaction mixture is stirred under reflux for 16 hours.[2]
- After cooling, water (40 mL) is added dropwise to quench the excess LiAlH₄.[2]
- The organic product is extracted with ether (3 x 50 mL) and the combined organic layers are dried over anhydrous sodium sulfate.[2]
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by column chromatography on silica gel, eluting with a mixture of 25% dichloromethane in hexanes. The product is collected as a yellow band.[2]

Protocol 2: Synthesis of Alkyl-Substituted Carbatripyrrins

This protocol details the condensation of the dihydrofulvene intermediate with a pyrrole aldehyde to yield the carbatripyrrin.

Materials:

- 1-(3,4-Dialkyl-2-pyrrolylmethyl)indene (from Protocol 1)
- 3,4-Dialkylpyrrole-2-carboxaldehyde
- Ethanol
- Potassium hydroxide

Procedure:



- The dihydrofulvene intermediate and the corresponding 3,4-dialkylpyrrole-2-carboxaldehyde are dissolved in ethanol.
- A solution of potassium hydroxide in ethanol is added, and the reaction mixture is stirred at room temperature.
- The reaction is carried out under concentrated conditions to facilitate the precipitation of the carbatripyrrin product.[2][6]
- The precipitated product is collected by filtration, washed with cold ethanol, and dried.

II. Synthesis of Carbaporphyrins from Carbatripyrrins

The final step in this synthetic route is the condensation of the carbatripyrrin with a pyrrole dialdehyde to form the carbaporphyrin.

Protocol 3: Synthesis of Hexaethylcarbaporphyrin

This protocol describes the synthesis of a hexa-alkyl-substituted carbaporphyrin.

Materials:

- Tetraethylcarbatripyrrin
- 3,4-Diethylpyrrole-2,5-dicarbaldehyde
- Dichloromethane (CH2Cl2)
- Trifluoroacetic acid (TFA)
- Water
- Aqueous sodium bicarbonate solution
- Silica gel for column chromatography
- Chloroform



Methanol

Procedure:

- The tetraethylcarbatripyrrin and 3,4-diethylpyrrole-2,5-dicarbaldehyde are dissolved in dichloromethane.
- Trifluoroacetic acid is added dropwise to the stirred solution. The reaction is allowed to proceed at room temperature for 30 minutes.[6]
- The reaction mixture is diluted with dichloromethane and washed sequentially with water and aqueous sodium bicarbonate solution.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent.
- The final product is recrystallized from a chloroform-methanol mixture to yield the carbaporphyrin as a dark purple solid.[6]

A similar procedure can be followed for the synthesis of oxacarbaporphyrins by substituting the pyrrole dialdehyde with 2,5-furandicarboxaldehyde.[2][6]

Quantitative Data Summary

The following tables summarize the yields and key spectroscopic data for representative alkylsubstituted carbatripyrrins and carbaporphyrins.

Table 1: Synthesis of Alkyl-Substituted Carbatripyrrins



Compound	Starting Pyrrole Aldehyde	Yield (%)
Tetramethylcarbatripyrrin	3,4-Dimethylpyrrole-2-carboxaldehyde	up to 83
Tetraethylcarbatripyrrin	3,4-Diethylpyrrole-2- carboxaldehyde	-

Yields are reported for the precipitation-driven reaction under concentrated conditions.[2][6]

Table 2: Synthesis of Carbaporphyrins and Oxacarbaporphyrins

Product	Carbatripyrrin Precursor	Dialdehyde	Yield (%)
Tetramethyldiethylcarb aporphyrin	Tetramethylcarbatripyr rin	3,4-Diethylpyrrole-2,5-dicarbaldehyde	65
Hexaethylcarbaporphy rin	Tetraethylcarbatripyrri n	3,4-Diethylpyrrole-2,5-dicarbaldehyde	35-65
Tetramethyldiethyloxa carbaporphyrin	Tetramethylcarbatripyr rin	2,5- Furandicarboxaldehyd e	53
Hexaethyloxacarbapor phyrin	Tetraethylcarbatripyrri n	2,5- Furandicarboxaldehyd e	29-53

Yields are reported after chromatographic purification and recrystallization.[6]

Table 3: Spectroscopic Data for Hexaethylcarbaporphyrin



Technique	Data
UV-Vis (CH ₂ Cl ₂)	λmax (log ε): 423 (5.24), 508 (4.29), 544 (4.21), 602 (3.75), 662 (3.30) nm
¹H NMR (CDCl₃)	meso-H: δ 10.10, 10.00, 9.81, 9.71 ppm (singlets); internal-CH: δ -6.84 ppm (singlet); pyrrolic-H: δ 9.25, 9.16 ppm (doublets, $J = 4.4$ Hz)
¹³ C NMR (CDCl ₃)	meso-C: δ 95.6, 98.8 ppm; internal-C: δ 109.5 ppm

Spectroscopic data confirms the aromatic character of the carbaporphyrin macrocycle.[2][6]

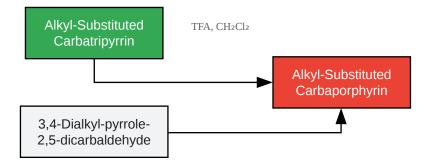
Visualizing the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of carbaporphyrins using the carbatripyrrin methodology.



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Caption: Synthesis of an alkyl-substituted carbatripyrrin intermediate.





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Caption: Final condensation step to form the carbaporphyrin.

Conclusion

The synthetic protocols detailed in these application notes provide a reliable and efficient pathway for the synthesis of alkyl-substituted carbaporphyrins from readily available pyrrole aldehydes. The carbatripyrrin methodology, in particular, offers a high-yielding route to these novel porphyrinoids. The provided quantitative data and spectroscopic information will be valuable for researchers in the fields of medicinal chemistry, materials science, and catalysis who are interested in exploring the unique properties of carbaporphyrins. The modularity of this synthetic approach also allows for the introduction of various substituents, paving the way for the creation of a diverse library of carbaporphyrin derivatives with tailored functionalities.

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